N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide
Übersicht
Beschreibung
N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide, also known as CFTR modulator VX-809, is a small molecule drug that has been developed for the treatment of cystic fibrosis (CF). CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to the production of thick, sticky mucus that can clog the airways and cause infections. VX-809 is a promising therapeutic agent that has shown efficacy in preclinical and clinical studies.
Wirkmechanismus
VX-809 acts as a N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide corrector, meaning it corrects the underlying defect in the this compound protein. Specifically, VX-809 binds to the first nucleotide-binding domain (NBD1) of the this compound protein, increasing its stability and promoting its trafficking to the cell surface. This results in improved chloride ion transport and hydration of the airway surface liquid, which helps to clear mucus from the lungs.
Biochemical and Physiological Effects:
VX-809 has been shown to improve this compound function in vitro and in vivo, leading to increased chloride ion transport and improved airway surface hydration. In clinical trials, VX-809 has been shown to improve lung function in CF patients who carry the F508del mutation, which is the most common mutation in CF patients.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of VX-809 is its specificity for the N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide protein, which reduces the risk of off-target effects. Additionally, VX-809 has shown promising results in clinical trials, suggesting that it may be an effective therapeutic agent for CF patients. One limitation of VX-809 is its high cost, which may limit its accessibility to patients in certain regions.
Zukünftige Richtungen
There are several future directions for research on VX-809 and its potential applications in CF therapy. One area of focus is the development of combination therapies that include VX-809 and other N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide modulators, such as VX-661. Another area of interest is the investigation of VX-809 in patients with rare CF mutations, which may provide insights into the broader applicability of this therapy. Additionally, research is ongoing to identify new this compound modulators that may have improved efficacy and safety profiles compared to existing therapies.
Wissenschaftliche Forschungsanwendungen
VX-809 has been extensively studied in preclinical and clinical trials for its efficacy in treating CF. It has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide) protein, which is defective in CF patients. VX-809 works by increasing the stability of the this compound protein, allowing it to reach the cell surface and function more effectively.
Eigenschaften
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-4-(trifluoromethyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF5NO2/c16-15(20,21)24-12-7-5-11(6-8-12)22-13(23)9-1-3-10(4-2-9)14(17,18)19/h1-8H,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTMZJZKZUTZPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.